molecular formula C16H19NO3S2 B8042121 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid

2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid

Cat. No.: B8042121
M. Wt: 337.5 g/mol
InChI Key: RLEKCVRQOKBUMY-UHFFFAOYSA-N
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Description

. This compound features a complex structure with both amino and sulfonic acid functional groups, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

2-amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-16(2,3)11-4-6-12(7-5-11)21-13-8-9-14(17)15(10-13)22(18,19)20/h4-10H,17H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEKCVRQOKBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism by which 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonic acid derivatives and amino-substituted aromatic compounds, such as:

  • 2-Amino-5-(4-methylphenyl)sulfanylbenzenesulfonic acid
  • 2-Amino-5-(4-ethylphenyl)sulfanylbenzenesulfonic acid
  • 2-Amino-5-(4-isopropylphenyl)sulfanylbenzenesulfonic acid

Uniqueness

What sets 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid apart is its tert-butylphenylsulfanyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in specific applications.

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